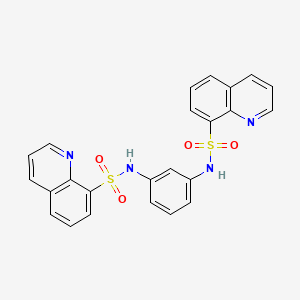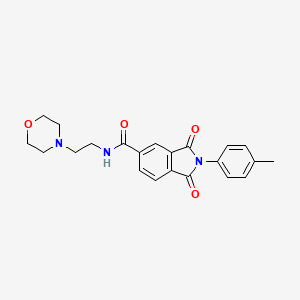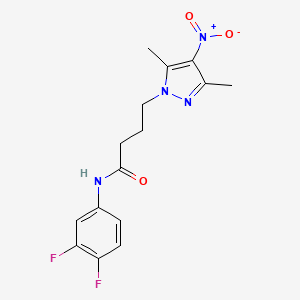![molecular formula C25H23NO3 B11497561 N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide CAS No. 727672-15-3](/img/structure/B11497561.png)
N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a benzofuran moiety and a butoxybenzamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohol with phenylacetylene in the presence of a catalyst.
Coupling with Phenyl Group: The benzofuran moiety is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction using butyl bromide and a suitable base.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the butoxy group.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzamide
- N-[4-(1-benzofuran-2-yl)phenyl]-4-ethoxybenzamide
- N-[4-(1-benzofuran-2-yl)phenyl]-4-propoxybenzamide
Uniqueness
N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide is unique due to its specific butoxy group, which imparts distinct physicochemical properties and biological activities. The length and structure of the butoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
727672-15-3 |
|---|---|
Molecular Formula |
C25H23NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide |
InChI |
InChI=1S/C25H23NO3/c1-2-3-16-28-22-14-10-19(11-15-22)25(27)26-21-12-8-18(9-13-21)24-17-20-6-4-5-7-23(20)29-24/h4-15,17H,2-3,16H2,1H3,(H,26,27) |
InChI Key |
CYPNHBKEBNTIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11497485.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dithiophene-2-carboxamide](/img/structure/B11497488.png)
![4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11497494.png)
![N-(1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11497498.png)
![3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11497512.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11497516.png)
![2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine](/img/structure/B11497520.png)
![Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B11497527.png)
![2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B11497528.png)



![1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11497556.png)
![2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B11497569.png)
